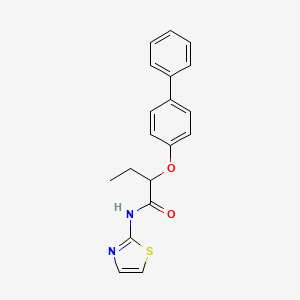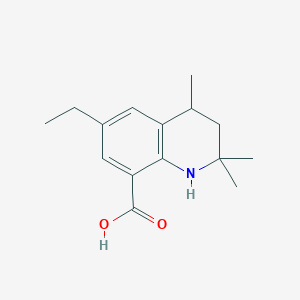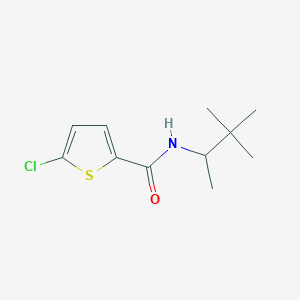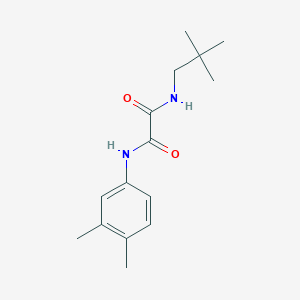![molecular formula C19H15Cl2N3O3S B4630753 1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
The compound belongs to a class of chemicals known for their potential in various chemical and biological applications. Its structural complexity and unique functionalities make it a subject of interest for researchers aiming to explore its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves multi-step reactions, starting from basic heterocyclic compounds. These processes might include condensation reactions, the use of catalysts, and specific conditions to introduce the desired substituents and achieve the complex structure of the target compound. For instance, synthesis strategies might mirror those used for compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, highlighting the importance of precise reaction conditions and the role of catalysts in achieving the desired product structure (Hu Yang, 2009).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography are commonly employed to elucidate the crystal structure, providing insights into the compound's geometric configuration, bond lengths, and angles. This information is crucial for understanding the compound's reactivity and properties. The molecular structure of related compounds has been determined, showcasing the utility of these techniques in revealing detailed structural information (I. Kulakov et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by its functional groups and structural framework. For example, the presence of thioxo, dihydro-pyrimidinedione, and furanyl groups can impart specific reactivity patterns, such as nucleophilic addition or substitution reactions. These groups may also affect the compound's electronic properties, stability, and interactions with other molecules. Studies on similar compounds provide insights into potential reactivity and chemical behavior (A. Martirosyan et al., 2010).
Physical Properties Analysis
The physical properties of the compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage. Research on related compounds can shed light on expected physical characteristics (Khaled M.H. Hilmy et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, reducing and oxidizing agents, and its behavior under various chemical reactions, are pivotal for its application in synthesis and other chemical processes. Investigations into similar compounds' reactivity and interactions can provide valuable information on what to expect from the compound of interest (D. D. Rubtsova et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The synthesis of related pyrimidine derivatives involves complex reactions that contribute to the field of heterocyclic chemistry. Studies have demonstrated methods for synthesizing pyrimidine and fused pyrimidine derivatives, showcasing the versatility of pyrimidine as a core structure for further chemical modifications. For instance, the synthesis of tetra-substituted pyrimidine derivatives and their reactions with various agents to form different compounds elucidates the chemical flexibility and potential utility of these molecules in creating biologically active compounds or materials with unique properties (Ahmed, El-bahai, Nasser, & Abd El-Salam, 2003).
Structural and Spectroscopic Analysis
The molecular and structural analysis of pyrimidine derivatives, including X-ray crystallography and spectroscopic methods, provides insight into their chemical behavior and potential interactions. For example, the study of 3′‐(2‐Chlorophenyl)‐1′‐methyl‐4′nitrospiro[indan‐2,2′‐pyrrolidine]‐1,3‐dione revealed its conformation and intramolecular interactions, highlighting the importance of structural analysis in understanding the properties of these compounds (Selvanayagam et al., 2004).
Potential Applications
The exploration of pyrimidine derivatives extends into their potential applications, including biological activity and material science. Research on the synthesis of tetrahydropyrimidine-2-thiones and their derivatives has shown significant biological activity, suggesting potential applications in pharmaceuticals and drug development (Akbari et al., 2008). Additionally, the study of materials like n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals for their thermal and dielectric properties points towards applications in electronics and materials engineering (Vyas et al., 2013).
Propiedades
IUPAC Name |
(5E)-1-(2,3-dichlorophenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-13-4-3-5-14(16(13)21)24-18(26)12(17(25)22-19(24)28)10-11-6-7-15(27-11)23-8-1-2-9-23/h3-7,10H,1-2,8-9H2,(H,22,25,28)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHTXKERKBYCG-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4630676.png)


![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)